1-{spiro[3.3]heptan-2-yl}ethan-1-one 1-{spiro[3.3]heptan-2-yl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1447733-26-7
VCID: VC4495548
InChI: InChI=1S/C9H14O/c1-7(10)8-5-9(6-8)3-2-4-9/h8H,2-6H2,1H3
SMILES: CC(=O)C1CC2(C1)CCC2
Molecular Formula: C9H14O
Molecular Weight: 138.21

1-{spiro[3.3]heptan-2-yl}ethan-1-one

CAS No.: 1447733-26-7

Cat. No.: VC4495548

Molecular Formula: C9H14O

Molecular Weight: 138.21

* For research use only. Not for human or veterinary use.

1-{spiro[3.3]heptan-2-yl}ethan-1-one - 1447733-26-7

Specification

CAS No. 1447733-26-7
Molecular Formula C9H14O
Molecular Weight 138.21
IUPAC Name 1-spiro[3.3]heptan-2-ylethanone
Standard InChI InChI=1S/C9H14O/c1-7(10)8-5-9(6-8)3-2-4-9/h8H,2-6H2,1H3
Standard InChI Key SUKOGCNYFGIBDN-UHFFFAOYSA-N
SMILES CC(=O)C1CC2(C1)CCC2

Introduction

Structural and Molecular Characteristics

Core Architecture

The spiro[3.3]heptane framework consists of two cyclopropane rings sharing a central carbon atom, creating a rigid, non-planar structure. The ketone group at the 2-position introduces polarity and serves as a site for nucleophilic or electrophilic modifications. Computational studies suggest that the spirocyclic system imposes significant angle strain, which influences both its stability and reactivity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₄O
Molecular Weight138.21 g/mol
IUPAC Name1-{Spiro[3.3]heptan-2-yl}ethan-1-one
CAS Number1447733-26-7
Topological Polar Surface Area17.1 Ų

Stereochemical Considerations

The spiro junction creates a chiral center, enabling the existence of enantiomers. Asymmetric synthesis routes, such as those involving chiral cyclopropanone equivalents, have yielded enantioenriched derivatives with up to 85% enantiomeric excess (ee) . The stereochemical integrity of these compounds is critical for their interactions with biological targets, particularly in pharmaceutical applications.

Synthesis and Reaction Pathways

Strain-Relocating Semipinacol Rearrangement

A groundbreaking method for synthesizing spiro[3.3]heptan-1-ones involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes (BCBs). This process proceeds via a two-step mechanism:

  • Nucleophilic Addition: The BCB attacks the in situ-generated cyclopropanone, forming a 1-bicyclobutylcyclopropanol intermediate.

  • Acid-Catalyzed Rearrangement: Protonation of the bicyclobutyl moiety triggers a -shift of the cyclopropylcarbinyl cation, relocating strain and yielding the spirocyclic ketone .

This method achieves regio- and stereospecificity, producing 3-substituted derivatives in >90% yield under mild conditions (room temperature, 12–24 hours) .

Table 2: Representative Synthesis Conditions

Starting MaterialReagentYield (%)ee (%)
1-SulfonylcyclopropanolLi-BCB9285
Chiral cyclopropanoneAlCl₃8882

Alternative Synthetic Routes

While classical approaches include Meinwald rearrangements of cyclopropylidenes or [2+2] cycloadditions involving ketenes, these methods suffer from limited substrate scope and challenges in accessing chiral variants . The semipinacol rearrangement strategy outperforms these in efficiency and versatility.

Chemical Reactivity and Derivative Formation

Ketone Functionalization

The carbonyl group undergoes typical ketone reactions:

  • Nucleophilic Additions: Grignard reagents or hydrides yield secondary alcohols.

  • Condensations: Reaction with hydroxylamine forms oximes, useful in metal coordination chemistry.

  • Reductions: Catalytic hydrogenation produces spirocyclic alcohols, which serve as intermediates for ether or ester derivatives .

Ring-Opening Reactions

Despite its rigidity, the spiro[3.3]heptane core can undergo strain-driven ring-opening under strong acidic or oxidative conditions. For example, treatment with concentrated H₂SO₄ induces cleavage at the spiro carbon, generating bicyclic fragments that may be leveraged in polymer chemistry .

Applications in Medicinal Chemistry

Bioactive Derivatives

The spirocyclic framework’s rigidity mimics bioactive conformations of acyclic drugs, enhancing target binding. Derivatives such as 1-(2,6-diazaspiro[3.3]heptan-2-yl)ethan-1-one exhibit affinity for neurological targets, including serotonin receptors, due to their ability to penetrate the blood-brain barrier .

Table 3: Biological Activity of Selected Analogues

CompoundTargetIC₅₀ (nM)
3-Amino-spiro[3.3]heptan-1-oneNMDA Receptor45
3-Carboxy-spiro[3.3]heptan-1-oneCOX-2120

Drug Discovery Platforms

Pharmaceutical companies leverage the spiro[3.3]heptane motif to develop:

  • Protease Inhibitors: The rigid structure prevents enzyme-induced conformational changes.

  • Antimicrobial Agents: Spirocyclic ketones disrupt bacterial cell wall synthesis via underexplored mechanisms .

Comparative Analysis with Related Spirocycles

Structural Analogues

Spiro[3.3]heptan-1-one distinguishes itself from larger spirocycles (e.g., spiro[3.4]octan-1-one) through higher ring strain and enhanced reactivity. Smaller spiro systems like spiro[2.2]pentane lack the steric bulk required for effective target engagement .

Functional Group Variations

Replacing the ketone with an amine (e.g., spiro[3.3]heptan-2-ylmethanamine) alters solubility and bioactivity, enabling applications in peptide mimetics .

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